molecular formula C21H24ClN3O2 B4427555 N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3,4-dimethylbenzamide

N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3,4-dimethylbenzamide

Cat. No. B4427555
M. Wt: 385.9 g/mol
InChI Key: AGPTYMANPQQGAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3,4-dimethylbenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by the name of TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is an important enzyme that plays a crucial role in the development and function of B cells and is a target for the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.

Mechanism of Action

The mechanism of action of N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3,4-dimethylbenzamide involves the inhibition of BTK, which is an important enzyme that plays a crucial role in the development and function of B cells. BTK is involved in the signaling pathways that regulate B cell activation, proliferation, and differentiation. Inhibition of BTK by this compound can lead to the suppression of B cell function and the modulation of immune responses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. This compound has been shown to inhibit B cell receptor signaling, reduce B cell proliferation, and induce apoptosis in B cells. In addition, this compound has also been shown to modulate the production of cytokines and chemokines, which are important mediators of immune responses.

Advantages and Limitations for Lab Experiments

The advantages of using N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3,4-dimethylbenzamide in lab experiments include its potency and selectivity as a BTK inhibitor, its well-characterized mechanism of action, and its potential applications in the study of B cell biology and immune responses. However, there are also some limitations to using this compound, including its potential off-target effects, its toxicity, and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the study of N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3,4-dimethylbenzamide. One potential area of research is the development of new analogs of this compound with improved potency, selectivity, and pharmacokinetic properties. Another area of research is the investigation of the role of BTK in different types of cancer and autoimmune disorders, and the potential applications of BTK inhibitors in the treatment of these diseases. Finally, the study of the interactions between BTK and other signaling pathways and the identification of new targets for BTK inhibitors is also an important area of research.

Scientific Research Applications

N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3,4-dimethylbenzamide has been extensively studied for its potential applications in scientific research. This compound has been shown to be a potent and selective inhibitor of BTK, and it has been used to study the role of BTK in various biological processes, including B cell development, activation, and signaling.

properties

IUPAC Name

N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O2/c1-14-4-5-17(12-15(14)2)21(27)23-18-6-7-20(19(22)13-18)25-10-8-24(9-11-25)16(3)26/h4-7,12-13H,8-11H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPTYMANPQQGAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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